molecular formula C14H14ClN3O3S B11463675 Ethyl {[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate

Ethyl {[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B11463675
M. Wt: 339.8 g/mol
InChI Key: HFUFSJLMNGQIRU-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a chlorophenyl group, and a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiourea to form the intermediate 4-chlorophenylthiourea. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyrimidine ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxyl derivatives of the dihydropyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that also contains a pyrimidine ring.

    Thymine: A naturally occurring pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in DNA and RNA.

The uniqueness of ETHYL 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C14H14ClN3O3S/c1-2-21-13(20)8-22-14-17-12(19)7-11(16)18(14)10-5-3-9(15)4-6-10/h3-7H,2,8,16H2,1H3

InChI Key

HFUFSJLMNGQIRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C=C(N1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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